3-(2-Chloropyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Chloropyridin-3-yl)propan-1-ol” is a chemical compound with the molecular formula C8H10ClNO. It has a molecular weight of 171.63 . The compound is part of a class of chemicals known as chloropyridines, which are aromatic rings containing a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, retrosynthetic analysis can be used to propose potential synthesis routes . For example, 1-(Pyridine-3-yl)propan-1-ol has been used to demonstrate various retrosynthetic approaches . The complexity of asymmetric syntheses of the preferred enantiomer is also highlighted .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10ClNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 171.63 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research has focused on the molecular structure, spectroscopic analysis, and quantum chemical properties of compounds related to "3-(2-Chloropyridin-3-yl)propan-1-ol". For example, studies have utilized Density Functional Theory (DFT) to investigate the geometric parameters, vibrational modes, and electronic properties of similar molecules. These studies provide insights into the stability, charge distribution, and reactivity of such compounds (Sivakumar et al., 2021).
Catalytic Applications
There has been significant interest in exploring the catalytic properties of compounds related to "this compound". For instance, certain complexes have been identified as highly active and selective catalysts for the oligomerization of alcohols, demonstrating the potential of these compounds in catalyzing chemical reactions efficiently (Drzeżdżon et al., 2018).
Antimicrobial Activity
The antimicrobial properties of compounds structurally related to "this compound" have also been a focus. Studies have shown that certain derivatives exhibit antibacterial and antifungal effects, suggesting potential applications in developing new antimicrobial agents (Sivakumar et al., 2021).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds using "this compound" as a starting material or intermediate. These studies have led to the development of new synthetic methodologies and the discovery of compounds with potential applications in various fields, including pharmaceuticals and materials science (Zhang, Tomizawa, & Casida, 2004).
Photocatalytic Applications
There has been interest in the role of similar compounds in photocatalytic applications. Studies have explored how these molecules can be used to facilitate the oxidation of organic compounds in aqueous solutions, demonstrating their potential in environmental remediation and green chemistry (Mylonas et al., 1999).
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOCSQBENUWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.